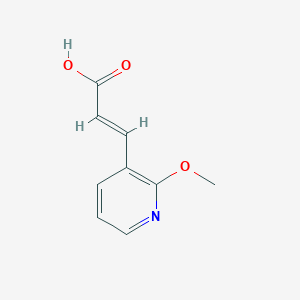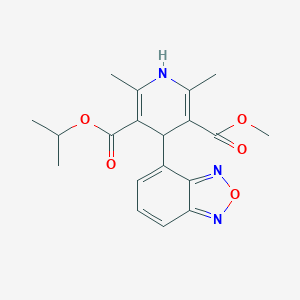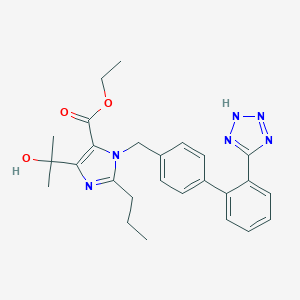
Olmesartan Ethyl Ester
説明
Olmesartan Ethyl Ester is a compound with the molecular formula C26H30N6O3 . It is also known as ethyl 1- ((2’- (1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3- (2-hydroxypropan-2-yl)-5-propyl-1H-pyrrole-2-carboxylate . It is an impurity of Olmesartan, an angiotensin II receptor (AT1R) antagonist used in the high blood pressure study .
Synthesis Analysis
The synthesis of Olmesartan Ethyl Ester involves several steps and intermediates. The key intermediates in its synthesis are N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil . The synthesis process has been studied and characterized using various techniques such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .
Molecular Structure Analysis
The molecular structure of Olmesartan Ethyl Ester has been solved and refined using single-crystal X-ray diffraction (SCXRD) . The compound has a complex structure with multiple functional groups, including an imidazole ring, a biphenyl group, and a tetrazole ring .
科学的研究の応用
Synthesis and Physicochemical Characterization
During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .
Role in Sartan Syntheses
The molecular structures of N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil, the key intermediates in OM synthesis, were solved and refined using single-crystal X-ray diffraction (SCXRD). The SCXRD study revealed that N-tritylated intermediates of OM exist exclusively as one of the two possible regioisomers .
Formulation and Evaluation of Tablets
Olmesartan Ethyl Ester has been used in the design, development, and characterization of tablets prepared by the direct compression method. The main objective was to ensure a high dissolution rate of the active ingredient .
Compatibility with Excipients
A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient by scanning electron microscopy (SEM), differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FT-IR) studies .
Use in Direct Compression
The suitability of the mixture for use in direct compression was performed using SeDeM methodology. The tablets met pharmacopoeia specifications for content uniformity, breaking strength, friability, and disintegration time .
Role in Hypertension Treatment
Olmesartan has been selected as a high-intensity sartan that binds with higher affinity to the AT1 receptor than the other ARA-IIs, ensuring strong and persistent blockade .
作用機序
Target of Action
Olmesartan Ethyl Ester, a prodrug of Olmesartan, primarily targets the Angiotensin II Receptor Type 1 (AT1) . The AT1 receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is involved in the regulation of blood pressure and fluid balance .
Mode of Action
As a selective and competitive, nonpeptide angiotensin II receptor antagonist, Olmesartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II . It interacts reversibly at the AT1 and AT2 receptors of many tissues and has slow dissociation kinetics . Its affinity for the AT1 receptor is 12,500 times greater than the AT2 receptor .
Pharmacokinetics
Olmesartan Ethyl Ester is hydrolyzed in the gastrointestinal tract to active Olmesartan . The pharmacokinetic data of Olmesartan is well described by a two-compartment linear pharmacokinetic model with first-order absorption and an absorption lag-time . The mean values of clearance (CL/F) and volume of distribution (V/F) of Olmesartan in patients were 0.31565 L/h and 44.5162 L, respectively . Age and creatinine clearance were factors influencing the clearance of Olmesartan, and the volume of distribution of Olmesartan was dependent on age and body surface area .
Action Environment
The absorption of Olmesartan Ethyl Ester is influenced by the pH of the environment. It is predominantly anionic at intestinal pH, which contributes to its enhanced intestinal absorption . Certain environmental factors such as the presence of OATP2B1 inhibitors can decrease the intestinal absorption of Olmesartan Ethyl Ester . For instance, oral administration of Olmesartan Ethyl Ester with 50 µM naringin to rats significantly reduced the area under the plasma concentration–time curve of Olmesartan to 76.9% .
将来の方向性
Olmesartan, the active metabolite of Olmesartan Ethyl Ester, is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors . ARBs such as olmesartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of Olmesartan Ethyl Ester, as well as exploring new therapeutic applications.
特性
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYGFMDEVYVZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olmesartan Ethyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis method described in the first research paper advantageous for producing Trityl Olmesartan?
A1: The paper highlights the use of tetrahydrofuran and low-level alcohols like methanol as solvents in the hydrolysis of Trityl Olmesartan Ethyl Ester. [] This specific solvent combination, under anhydrous conditions, minimizes side reactions, leading to a higher purity of the final Trityl Olmesartan product and a more efficient synthesis. []
Q2: The second research paper investigates the solubility of N-Trityl Olmesartan Ethyl Ester. Why is understanding the solubility of this compound in various solvents important for pharmaceutical applications?
A2: Solubility plays a crucial role in pharmaceutical development. Determining the solubility of N-Trityl Olmesartan Ethyl Ester in various organic solvents provides essential data for optimizing the synthesis process, purification steps, and potentially even for developing formulations with improved bioavailability. [] While the abstract doesn't provide specific results, this research likely explored how the compound interacts with different solvents, which is valuable information for large-scale production and formulation design.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)


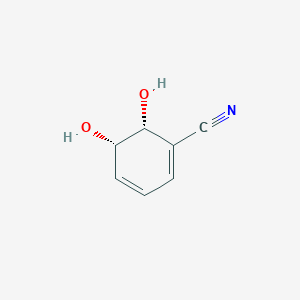
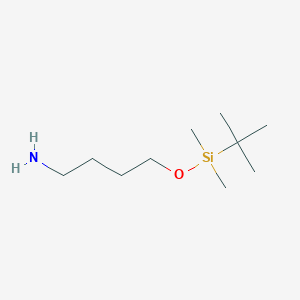
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
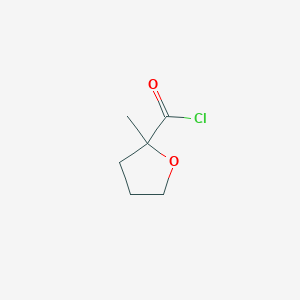
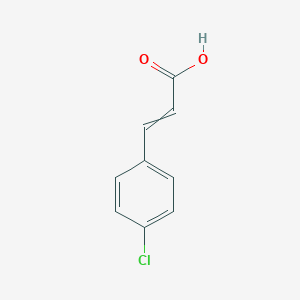
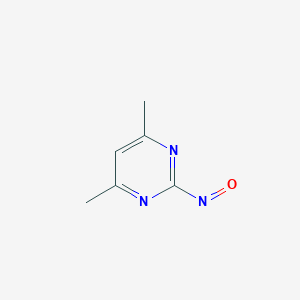
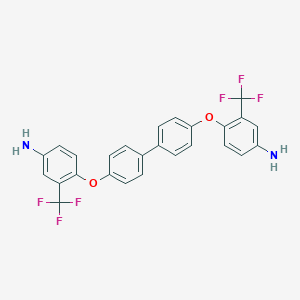
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
